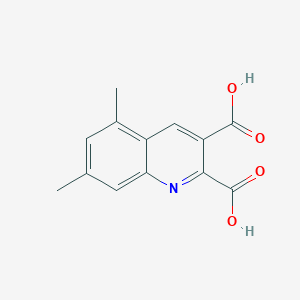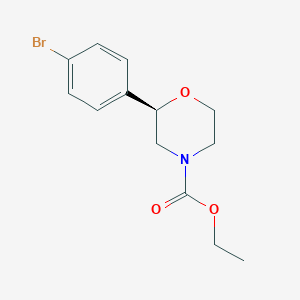![molecular formula C27H28O5S2 B12632975 Tert-butyl[2-{[3-(propylsulfonyl)phenyl]ethynyl}-4-(2-thienyl)phenoxy]acetate](/img/structure/B12632975.png)
Tert-butyl[2-{[3-(propylsulfonyl)phenyl]ethynyl}-4-(2-thienyl)phenoxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl[2-{[3-(propylsulfonyl)phenyl]ethynyl}-4-(2-thienyl)phenoxy]acetate is a complex organic compound with a unique structure that includes a tert-butyl group, a phenyl ring substituted with a propylsulfonyl group, an ethynyl linkage, and a thienyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[2-{[3-(propylsulfonyl)phenyl]ethynyl}-4-(2-thienyl)phenoxy]acetate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Ethynyl Intermediate: The ethynyl group is introduced through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Propylsulfonyl Group: The propylsulfonyl group can be introduced through a sulfonation reaction, where a suitable sulfonyl chloride reacts with the phenyl ring.
Formation of the Thienyl Intermediate: The thienyl group is introduced through a similar coupling reaction, ensuring the correct positioning on the phenyl ring.
Final Coupling and Esterification: The final step involves coupling the intermediate compounds and esterifying the resulting product with tert-butyl acetate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl[2-{[3-(propylsulfonyl)phenyl]ethynyl}-4-(2-thienyl)phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the ethynyl group to an alkene or alkane.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or thienyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alkanes or alkenes.
Applications De Recherche Scientifique
Tert-butyl[2-{[3-(propylsulfonyl)phenyl]ethynyl}-4-(2-thienyl)phenoxy]acetate has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research may explore its use as a therapeutic agent, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.
Industry: The compound could be used in the development of new polymers, coatings, or other industrial materials.
Mécanisme D'action
The mechanism of action of tert-butyl[2-{[3-(propylsulfonyl)phenyl]ethynyl}-4-(2-thienyl)phenoxy]acetate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl and thienyl groups could play a role in these interactions, potentially affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl [2-{[3-(propylsulfonyl)phenyl]ethynyl}-4-(2-thienyl)phenoxy]acetate: Similar in structure but with different substituents or functional groups.
Tert-butyl [2-{[3-(methylsulfonyl)phenyl]ethynyl}-4-(2-thienyl)phenoxy]acetate: A similar compound with a methylsulfonyl group instead of a propylsulfonyl group.
Tert-butyl [2-{[3-(propylsulfonyl)phenyl]ethynyl}-4-(2-furyl)phenoxy]acetate: A similar compound with a furyl group instead of a thienyl group.
Uniqueness
The uniqueness of tert-butyl[2-{[3-(propylsulfonyl)phenyl]ethynyl}-4-(2-thienyl)phenoxy]acetate lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties
Propriétés
Formule moléculaire |
C27H28O5S2 |
|---|---|
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
tert-butyl 2-[2-[2-(3-propylsulfonylphenyl)ethynyl]-4-thiophen-2-ylphenoxy]acetate |
InChI |
InChI=1S/C27H28O5S2/c1-5-16-34(29,30)23-9-6-8-20(17-23)11-12-21-18-22(25-10-7-15-33-25)13-14-24(21)31-19-26(28)32-27(2,3)4/h6-10,13-15,17-18H,5,16,19H2,1-4H3 |
Clé InChI |
DUZLRCZSNHOMCC-UHFFFAOYSA-N |
SMILES canonique |
CCCS(=O)(=O)C1=CC=CC(=C1)C#CC2=C(C=CC(=C2)C3=CC=CS3)OCC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


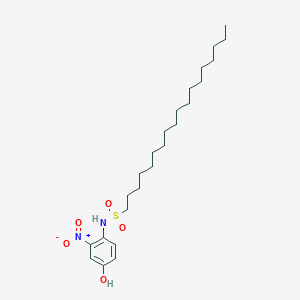
![(5Z)-5-[(3-{3-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12632898.png)
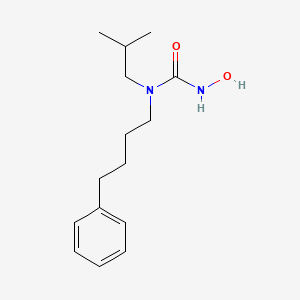
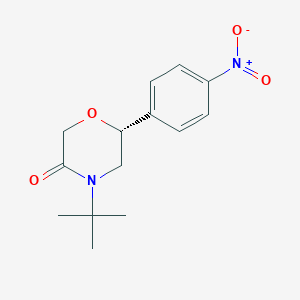
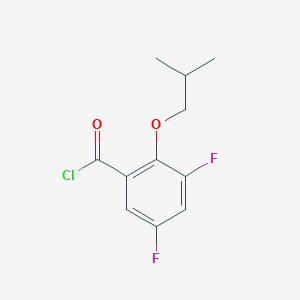
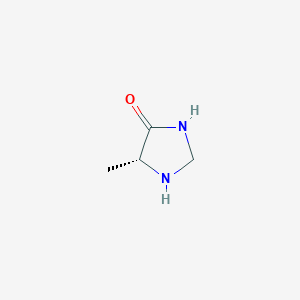
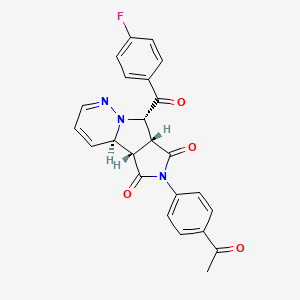
![4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide](/img/structure/B12632924.png)
![2(3H)-Benzoxazolone,3-[2-[4-[(2-bromo-3,4-dimethoxyphenyl)sulfonyl]-2-(1-pyrrolidinylmethyl)-1-piperazinyl]-2-oxoethyl]-5-chloro-](/img/structure/B12632929.png)
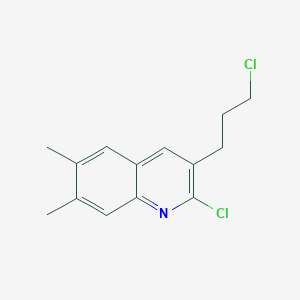
![Methyl 2-[6-chloro-7-hydroxy-8-[(2-methoxyethylamino)methyl]-4-methyl-2-oxochromen-3-yl]acetate;hydrochloride](/img/structure/B12632942.png)
